

An In-depth Technical Guide to the Physical Properties of 2-Hydroxyisonicotinonitrile

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Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B2441418

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Abstract

This technical guide provides a comprehensive analysis of the key physical properties of **2-Hydroxyisonicotinonitrile** (CAS No: 94805-51-3), a pivotal heterocyclic building block in pharmaceutical and materials science research. The document focuses on its melting point and solubility characteristics, offering both established data and theoretical insights. Recognizing the compound's structural nuances, particularly its pronounced tautomerism, this guide explains the causality behind its physical behavior. Standardized, field-proven protocols for the experimental determination of melting point and solubility are detailed to ensure methodological rigor and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Characteristics

2-Hydroxyisonicotinonitrile, a substituted pyridine derivative, is more accurately described by its IUPAC name, 2-oxo-1H-pyridine-4-carbonitrile. This nomenclature is critical as it reflects the compound's predominant tautomeric form, which dictates its physical and chemical properties.

The Principle of Tautomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible structural forms, known as tautomers, that are in dynamic equilibrium.^{[1][2]} In the case of **2-Hydroxyisonicotinonitrile**, it exists in a keto-enol equilibrium between the hydroxy (enol) form and the pyridone (keto) form.

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References

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